2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a pyrrolidinone ring, making it a unique and versatile molecule.
Mechanism of Action
Indole Derivatives
The compound “2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide” is a derivative of indole . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Benzamide Derivatives
The compound also is a derivative of benzamide
Bromination
The presence of a bromine atom in the compound suggests that it might have been synthesized through a bromination reaction . Bromination often occurs at the benzylic position, which is adjacent to the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amide bond formation. The reaction conditions often involve the use of solvents like toluene and catalysts such as anhydrous aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-methoxyphenyl)benzamide
- 4-bromo-N-(2-methylphenyl)benzamide
- 2-bromo-1-(4-methoxyphenyl)propan-1-one
Uniqueness
Compared to these similar compounds, 2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-14-8-6-13(7-9-14)21-11-12(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDGMGBEAVBYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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